molecular formula C28H23Cl2FN2O5S B2368304 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide CAS No. 338961-77-6

2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

Cat. No.: B2368304
CAS No.: 338961-77-6
M. Wt: 589.46
InChI Key: RLUDTCNIROUOBE-UHFFFAOYSA-N
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Description

"2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide" is a complex organic compound known for its distinctive structural features and potential applications in various scientific fields. Characterized by its anilino group, fluoro substitution, and sulfonyl functionality, this compound is of significant interest in medicinal chemistry and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide" involves multi-step organic reactions:

  • Nucleophilic Substitution: Reacting benzyloxy and dichloro starting materials to form an intermediate.

  • Amination: Introducing the anilino group under controlled conditions.

  • Sulfonylation: Adding the sulfonyl group using sulfonyl chloride and a suitable base.

  • Acetamide Formation: Final acetamide formation via acylation with acetic anhydride or a similar reagent.

Industrial Production Methods: Industrial production scales up these synthetic routes with optimizations such as continuous flow reactors and high-efficiency catalysts to enhance yield and purity. Precise control of temperature, pressure, and reaction time ensures consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidative processes, particularly at the benzyloxy and anilino groups.

  • Reduction: Potentially reduced at the sulfonyl and fluoro-substituted phenyl moieties.

  • Substitution: Capable of undergoing various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Substitution: Nucleophilic aromatic substitution using bases like sodium hydroxide or potassium tert-butoxide.

Major Products: Depending on the reaction, products can include hydroxylated derivatives, reduced sulfones, or substituted phenylacetamides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its binding properties to proteins and enzymes.

  • Potential use in biochemical assays as a probe or inhibitor.

Medicine:

  • Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the formulation of specialty chemicals and materials.

  • Incorporated into the production of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often involving:

  • Binding Affinity: High selectivity for target proteins due to its unique structural features.

  • Pathways: Modulates biochemical pathways by either inhibiting or activating enzymes, leading to altered cellular responses.

  • Molecular Targets: Typically targets include kinases, proteases, or other critical enzymes in disease pathways.

Comparison with Similar Compounds

  • 2-(2,4-Dichloro-5-benzyloxyphenyl)-N-(4-fluorophenyl)acetamide: Lacks the sulfonyl group but shares other structural similarities.

  • 5-Benzyloxy-2,4-dichloroaniline derivatives: Different substituents at the acetamide moiety.

  • Sulfonyl-substituted phenylacetamides: Varying in their aromatic substitutions but similar in core functionality.

This compound’s intricate structure and versatile reactivity continue to make it a subject of extensive research, reflecting its importance in advancing both scientific understanding and practical applications.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2FN2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(31)8-10-21)26-16-27(25(30)15-24(26)29)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDTCNIROUOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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